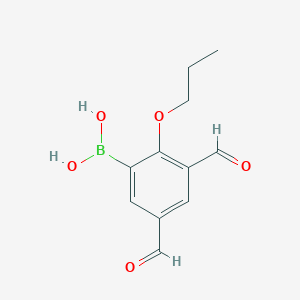

(3,5-Diformyl-2-propoxyphenyl)boronic acid

Description

The Ubiquity and Versatility of Boronic Acids in Organic Synthesis and Materials Science

Boronic acids, organic compounds characterized by a C-B(OH)₂ functional group, are cornerstones of modern chemical research. Their stability, low toxicity, and versatile reactivity make them indispensable tools in both organic synthesis and materials science. bldpharm.comguidechem.com A key feature of boronic acids is their role as Lewis acids, which allows them to reversibly form covalent complexes with molecules containing diol functionalities, such as sugars and glycoproteins. biodeep.cn This property is fundamental to their use in the development of advanced sensors and drug delivery systems. biodeep.cn

In the realm of organic synthesis, boronic acids are most famously utilized in the Suzuki-Miyaura cross-coupling reaction. bldpharm.comguidechem.com This Nobel Prize-winning method facilitates the formation of carbon-carbon bonds, a critical step in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. guidechem.com Beyond the Suzuki coupling, boronic acids participate in a variety of other significant transformations, such as the Chan-Lam coupling for forming carbon-heteroatom bonds and the Liebeskind-Srogl coupling.

The applications of boronic acids extend significantly into materials science. Their ability to interact with diols has been harnessed to create sensors for detecting saccharides and other biologically important molecules. biodeep.cn Furthermore, they serve as crucial building blocks for constructing complex polymeric materials, including hydrogels that can respond to changes in glucose concentration or pH. Boronic acid-containing polymers have also been investigated for a range of biomedical applications. In the field of porous materials, boronic acids are foundational monomers for the synthesis of Covalent Organic Frameworks (COFs), which are crystalline, porous polymers with applications in gas storage, separation, and catalysis.

Table 1: Key Applications of Boronic Acids

| Field | Specific Application | Reference |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura cross-coupling | bldpharm.comguidechem.com |

| Chan-Lam coupling (C-N, C-O bond formation) | ||

| Asymmetric synthesis | guidechem.com | |

| Materials Science | Glucose sensors | biodeep.cn |

| Responsive hydrogels for drug delivery | ||

| Covalent Organic Frameworks (COFs) | ||

| Organic electronics (OLEDs, OFETs) | ||

| Medicinal Chemistry | Proteasome inhibitors | bldpharm.com |

Distinctive Features of Diformyl-Substituted Phenylboronic Acid Scaffolds

The (3,5-Diformyl-2-propoxyphenyl)boronic acid belongs to the family of formyl-substituted phenylboronic acids. This substitution pattern imparts a unique combination of reactive sites within a single molecule, making it a highly versatile building block. The key features arise from the presence of three distinct functional groups: the boronic acid and two aldehyde (formyl) groups on a phenyl ring.

The two aldehyde groups offer rich chemical reactivity. They can readily participate in condensation reactions to form imines, a cornerstone of dynamic covalent chemistry. This reactivity is particularly valuable in the synthesis of COFs, where aldehydes are reacted with amine linkers to create stable, porous networks. Furthermore, aldehydes are utilized in "click chemistry" reactions, such as oxime formation, which are known for their high efficiency and biocompatibility, enabling applications in bioconjugation and the creation of self-healing materials.

Simultaneously, the boronic acid group provides its own set of functionalities. It can undergo self-condensation to form boroxine (B1236090) rings or react with diols to create boronate esters. These reversible covalent bonds are the basis for constructing boronate ester-linked COFs and are essential for the molecular recognition capabilities of boronic acid-based sensors. The interplay between the aldehyde and boronic acid functionalities allows for the creation of multifunctional materials. For instance, a closely related compound, (3,5-Diformylphenyl)boronic acid, has been used to create dynamic covalent hydrogels for cell capture and release, where the boronic acid binds to cell surface carbohydrates and the aldehyde groups can be used for further chemical modification.

The specific substitution pattern—two formyl groups and a boronic acid on a phenyl ring—creates a trifunctional linker. This geometry is highly advantageous for creating cross-linked polymer networks and highly ordered two-dimensional or three-dimensional frameworks. The propoxy group attached to the phenyl ring in this compound can also influence the molecule's properties, potentially increasing its solubility in organic solvents and modifying the electronic nature of the aromatic ring, which can fine-tune its reactivity and the properties of the resulting materials.

Academic Significance and Research Trajectories of this compound

As of late 2025, this compound is documented primarily as a commercially available chemical building block. guidechem.com Its presence in the catalogs of chemical suppliers suggests its utility as a synthetic intermediate for research and development. However, a comprehensive review of published academic literature reveals a notable absence of studies focused specifically on this compound. There are currently no detailed reports on its synthesis, characterization, or application in specific research contexts.

The academic significance of this compound, therefore, lies not in a body of existing research, but in its potential as a novel building block for advancing materials science and organic synthesis. Based on the known chemistry of analogous diformyl- and phenylboronic acid derivatives, several promising research trajectories can be envisioned:

Covalent Organic Frameworks (COFs): The trifunctional nature of this molecule makes it an ideal candidate for the synthesis of novel 2D and 3D COFs. The aldehyde groups can be used to form robust imine-linked frameworks, while the boronic acid moiety could be used for post-synthetic modification or to introduce catalytic sites. The propoxy group may influence the stacking and porosity of the resulting COF.

Fluorescent Sensors: The core structure is suitable for the development of fluorescent sensors. The aldehyde groups provide convenient handles for attaching fluorophores, while the boronic acid group can serve as the recognition site for diol-containing analytes like carbohydrates or catechols.

Multifunctional Polymers and Hydrogels: The compound could be incorporated into polymers to create materials with unique properties. For example, it could be used as a cross-linker to form hydrogels that are responsive to both pH and the presence of sugars, leveraging the distinct reactivity of the aldehyde and boronic acid groups.

In essence, this compound represents an underexplored molecule with significant potential. Future research will likely focus on first reporting a scalable synthesis for the compound, followed by an exploration of its utility in creating advanced functional materials, drawing inspiration from the well-established chemistry of its structural relatives.

Properties

IUPAC Name |

(3,5-diformyl-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BO5/c1-2-3-17-11-9(7-14)4-8(6-13)5-10(11)12(15)16/h4-7,15-16H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVFOHHYFMQYRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1OCCC)C=O)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584923 | |

| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072951-92-8 | |

| Record name | (3,5-Diformyl-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 3,5 Diformyl 2 Propoxyphenyl Boronic Acid

Precursor Chemistry and Convergent Synthesis Approaches

A plausible convergent synthesis could begin with the preparation of a suitably substituted aromatic precursor, such as a 2-propoxy-1,3-dihalobenzene. This intermediate can be synthesized from commercially available starting materials like 1,3-dibromo-2-nitrobenzene (B169743) or 2,6-dibromophenol. The propoxy group can be introduced via a Williamson ether synthesis.

The diformyl functionality can then be installed. One effective method is the Rieche formylation, which utilizes dichloromethyl methyl ether and a Lewis acid to introduce formyl groups onto activated aromatic rings. Alternatively, a lithiation-formylation sequence can be employed. This involves the selective deprotonation of the aromatic ring followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Finally, the boronic acid group is introduced. This is commonly achieved through a metal-halogen exchange reaction followed by reaction with a borate (B1201080) ester, such as trimethyl borate or triisopropyl borate, and subsequent hydrolysis. For instance, treatment of a dihalo-diformylpropoxybenzene intermediate with an organolithium reagent at low temperature, followed by the addition of a borate ester, would yield the desired boronic acid after acidic workup.

| Precursor | Synthetic Step | Reagents | Product |

| 2,6-Dibromophenol | Williamson Ether Synthesis | Propyl bromide, K₂CO₃ | 1,3-Dibromo-2-propoxybenzene |

| 1,3-Dibromo-2-propoxybenzene | Lithiation-Formylation | n-BuLi, DMF | 2-Propoxy-1,3-benzenedicarbaldehyde |

| 2-Propoxy-1,3-benzenedicarbaldehyde | Bromination | NBS, H₂SO₄ | 5-Bromo-2-propoxy-1,3-benzenedicarbaldehyde |

| 5-Bromo-2-propoxy-1,3-benzenedicarbaldehyde | Borylation | n-BuLi, B(OiPr)₃, then H₃O⁺ | (3,5-Diformyl-2-propoxyphenyl)boronic acid |

Strategies for Orthogonal Functionalization of the Diformylphenyl and Boronic Acid Moieties

The presence of three distinct functional groups on the this compound scaffold necessitates orthogonal functionalization strategies to selectively modify one group in the presence of the others. This is crucial for building complex molecules in a controlled manner.

The boronic acid moiety can be protected to prevent its participation in unwanted side reactions. Common protecting groups for boronic acids include pinacol (B44631), which forms a stable pinacol boronate ester. chem-station.com This ester is generally stable to a wide range of reaction conditions used for modifying the formyl groups but can be readily cleaved under specific conditions, such as treatment with a fluoride (B91410) source or transesterification. Other protecting groups like N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability and controlled release of the boronic acid. nih.gov

With the boronic acid protected, the two formyl groups become the primary sites for derivatization. The inherent reactivity of aldehydes allows for a plethora of transformations. However, achieving selective monofunctionalization of the two equivalent formyl groups can be challenging. Statistical methods often lead to a mixture of mono- and di-substituted products. To achieve regioselectivity, one approach is to exploit subtle differences in the steric or electronic environment of the formyl groups, although in this symmetrical molecule, this is not directly applicable. Another strategy involves the use of a large protecting group that can selectively block one aldehyde, allowing the other to be functionalized.

| Moiety | Protecting Group | Protection Conditions | Deprotection Conditions | Orthogonality to Formyl Groups |

| Boronic Acid | Pinacol | Pinacol, Dean-Stark | NaIO₄, H₂O/THF or KHF₂, H₂O | High |

| Boronic Acid | MIDA | MIDA, DMSO | Mild aqueous base (e.g., NaHCO₃) | High |

| Formyl Group | Ethylene (B1197577) glycol (acetal) | Ethylene glycol, p-TsOH | Aqueous acid | Allows selective reaction of boronic acid |

Synthetic Transformations of the Propoxy Substituent

The propoxy group, while often considered a simple spectator substituent, can also be a site for further synthetic transformations, adding another layer of complexity and functionality to the molecule.

One common transformation is the cleavage of the propyl ether to regenerate the phenol (B47542). This can be achieved using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). The resulting phenolic hydroxyl group can then be used as a handle for further derivatization, such as esterification, etherification with different alkyl or aryl groups, or conversion to a triflate for cross-coupling reactions.

The alkyl chain of the propoxy group itself can also be functionalized, although this is generally more challenging. Radical halogenation could potentially introduce a halogen atom on the propyl chain, which could then be displaced by various nucleophiles. However, achieving selectivity for a specific position on the chain would be difficult.

| Transformation | Reagents | Product Functional Group |

| Ether Cleavage | HBr or BBr₃ | Phenol (-OH) |

| Esterification of resulting phenol | Acyl chloride, pyridine | Ester (-OC(O)R) |

| Etherification of resulting phenol | Alkyl halide, base | Ether (-OR') |

| Conversion of resulting phenol to triflate | Triflic anhydride, pyridine | Triflate (-OTf) |

Regioselective Functionalization of the Formyl Groups

The two formyl groups are key reactive sites on the this compound molecule, enabling a variety of derivatization strategies through electrophilic and nucleophilic additions, as well as condensation reactions.

The carbonyl carbons of the formyl groups are electrophilic and susceptible to attack by a wide range of nucleophiles. wikipedia.org This allows for the introduction of various substituents.

Grignard and Organolithium Reagents: Addition of Grignard or organolithium reagents results in the formation of secondary alcohols. By using two equivalents of the organometallic reagent, both formyl groups can be converted to the corresponding secondary alcohols. Selective mono-addition can be challenging but may be achieved under carefully controlled conditions with bulky reagents.

Wittig Reaction: The Wittig reaction provides a powerful method for converting the formyl groups into alkenes. wikipedia.orgresearchgate.net Reaction with a phosphorus ylide (Wittig reagent) allows for the introduction of a variety of substituted vinyl groups. By using a di-ylide, it is possible to form a macrocyclic structure.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of the formyl groups with active methylene (B1212753) compounds, such as malonates or cyanoacetates, in the presence of a base catalyst. wikipedia.org This reaction leads to the formation of α,β-unsaturated products.

The difunctional nature of this compound makes it an excellent monomer for condensation polymerization. Reaction with bifunctional monomers, such as diamines or dihydrazides, leads to the formation of polymers with interesting properties.

Schiff Base Formation: The reaction of the diformyl compound with primary diamines results in the formation of poly(azomethine)s, also known as Schiff base polymers. researchgate.nettandfonline.comresearchgate.net These polymers often exhibit interesting optical and electronic properties and can be used in applications such as organic electronics and sensors. The boronic acid functionality can be retained in the polymer backbone, providing sites for post-polymerization modification or for creating self-healing materials.

Macrocyclization: When reacted with a diamine of appropriate length under high dilution conditions, intramolecular condensation can lead to the formation of macrocyclic Schiff bases. researchgate.net These macrocycles can act as hosts for guest molecules or as ligands for metal ions.

The specific choice of bifunctional monomer allows for the tuning of the properties of the resulting polymer or macrocycle. For example, using aromatic diamines can lead to rigid and thermally stable polymers, while aliphatic diamines can result in more flexible materials.

| Reaction Type | Reagent | Functional Group Transformation | Product Type |

| Grignard Addition | RMgX | -CHO → -CH(OH)R | Secondary Alcohol |

| Wittig Reaction | Ph₃P=CHR | -CHO → -CH=CHR | Alkene |

| Knoevenagel Condensation | CH₂(CN)₂ | -CHO → -CH=C(CN)₂ | α,β-Unsaturated Dinitrile |

| Schiff Base Formation | H₂N-R-NH₂ | 2 x -CHO → 2 x -CH=N- | Poly(azomethine) or Macrocycle |

Exploration of Reactivity and Mechanistic Pathways of 3,5 Diformyl 2 Propoxyphenyl Boronic Acid

Boronic Acid Reactivity in Dynamic Covalent Chemistry

The boronic acid group, -B(OH)₂, is a cornerstone of dynamic covalent chemistry due to its ability to form reversible covalent bonds with specific functional groups. This reactivity is central to the applications of (3,5-Diformyl-2-propoxyphenyl)boronic acid in creating responsive materials and complex molecular architectures.

Boronic acids readily undergo esterification with 1,2- and 1,3-diols to form cyclic boronate esters. rsc.orgresearchgate.net This reaction is reversible and the equilibrium can be controlled by factors such as pH, temperature, and the concentration of the diol. rsc.orgresearchgate.net The formation of the boronate ester is typically favored at higher pH values, where the boronic acid is in its more nucleophilic tetrahedral boronate form. researchgate.net

The reaction with a generic diol, such as ethylene (B1197577) glycol, can be represented as follows:

This compound + Ethylene Glycol ⇌ Cyclic Boronate Ester + 2H₂O

The stability of the resulting boronate ester is influenced by the structure of the diol. For instance, saccharides with cis-diols in a furanose form generally exhibit higher binding affinities. The electron-donating propoxy group on the phenyl ring of this compound is expected to slightly decrease the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid, which could influence the equilibrium of boronate ester formation.

Table 1: Representative Association Constants (Keq) for Phenylboronic Acid with Various Diols at Physiological pH

| Diol | Association Constant (Keq, M⁻¹) |

| Glucose | 9.7 |

| Fructose | 430 |

| Catechol | 1600 |

Note: This data is for phenylboronic acid and is intended to be representative. The exact values for this compound may differ.

In the absence of diols and under dehydrating conditions, boronic acids can undergo a self-condensation reaction to form six-membered cyclic anhydrides known as boroxines. nih.govresearchgate.netclockss.orgresearchgate.net This process involves the elimination of three molecules of water from three molecules of the boronic acid. nih.gov

3 this compound ⇌ Tris(3,5-diformyl-2-propoxyphenyl)boroxine + 3H₂O

The formation of boroxines is a reversible equilibrium that can be shifted towards the boroxine (B1236090) by removing water, for example, by azeotropic distillation or by using a drying agent. nih.gov Conversely, the addition of water will hydrolyze the boroxine back to the boronic acid. researchgate.net The thermodynamics of boroxine formation are often characterized by an unfavorable enthalpy change but a favorable entropy change due to the release of water molecules, making it an entropy-driven process. researchgate.netclockss.org Electron-donating groups on the phenyl ring can support the formation of boroxine. clockss.org

Table 2: Thermodynamic Parameters for the Formation of Phenylboroxine from Phenylboronic Acid in CDCl₃

| Thermodynamic Parameter | Value |

| ΔH (kJ mol⁻¹) | 14.3 |

| ΔS (J K⁻¹ mol⁻¹) | 37.8 |

Note: This data is for phenylboronic acid and serves as a general illustration. Specific thermodynamic values for this compound are not available.

Aldehyde Reactivity in Covalent Bond Formation

The two formyl (-CHO) groups of this compound are reactive sites for a variety of condensation reactions, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.

The Knoevenagel condensation is a reaction between an aldehyde or ketone and an active methylene (B1212753) compound, catalyzed by a weak base, to form a new C=C bond. researchgate.net The formyl groups of this compound can participate in this reaction with compounds such as malononitrile (B47326) or diethyl malonate to create α,β-unsaturated products.

This compound + 2 CH₂(CN)₂ → Product with Vinylene Linkages + 2H₂O

This reaction is a powerful tool for extending conjugation and synthesizing complex organic molecules and polymers. The reaction conditions, including the choice of catalyst and solvent, can influence the yield and stereoselectivity of the product.

Aldehydes react with primary amines to form imines (Schiff bases) and with hydrazines to form hydrazones. nih.govnih.gov These reactions are also reversible and involve the elimination of a water molecule. chemrxiv.org

For imine formation: this compound + 2 R-NH₂ ⇌ Di-imine Product + 2H₂O

For hydrazone formation: this compound + 2 R-NHNH₂ ⇌ Di-hydrazone Product + 2H₂O

The formation of imines and hydrazones is often catalyzed by acid. The stability of the resulting C=N bond can be influenced by the electronic properties of the substituents on both the aldehyde and the amine. These reactions are widely used in the synthesis of ligands, polymers, and biologically active molecules. nih.govnih.gov

Interplay Between Boronic Acid and Formyl Functionalities on Reaction Kinetics and Thermodynamics

The simultaneous presence of boronic acid and formyl groups on the same aromatic ring in this compound can lead to interesting electronic effects that modulate the reactivity of each group. The two formyl groups are meta-positioned with respect to the boronic acid.

The formyl group is an electron-withdrawing group. The presence of two such groups on the phenyl ring is expected to increase the Lewis acidity of the boronic acid. A more acidic boronic acid will have a lower pKa and will form boronate esters with diols at a lower pH. This enhanced acidity can also influence the kinetics and thermodynamics of boronate ester formation.

Conversely, the boronic acid group, being electron-withdrawing, will influence the reactivity of the aldehyde groups. It is expected to make the carbonyl carbons more electrophilic and thus more susceptible to nucleophilic attack in reactions like Knoevenagel condensation and imine/hydrazone formation. This can lead to faster reaction rates compared to benzaldehyde.

Despite a comprehensive search for scholarly articles and research data, there is no specific information available in the public domain regarding the catalytic influences on the reactivity of the chemical compound this compound.

A thorough investigation using the compound's name and its CAS number (1072951-92-8) did not yield any published research detailing its behavior in catalytic reactions, including common boronic acid reactions such as Suzuki-Miyaura couplings or other catalyzed transformations. The search did not uncover any data tables, detailed research findings, or mechanistic studies related to the catalytic profile of this specific molecule.

While general information on the catalytic reactivity of the broader class of arylboronic acids is widely available, the strict requirement to focus solely on this compound and to exclude any information outside this explicit scope prevents the generation of the requested article. Providing an analysis based on related but distinct compounds would not adhere to the instructions provided.

Therefore, the "," specifically section "3.4. Catalytic Influences on the Reactivity Profile of this compound," cannot be completed at this time due to the absence of relevant scientific literature.

Applications of 3,5 Diformyl 2 Propoxyphenyl Boronic Acid As a Structural Building Block in Advanced Materials

Design and Synthesis of Covalent Organic Frameworks (COFs) Utilizing (3,5-Diformyl-2-propoxyphenyl)boronic Acid

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. researchgate.nettcichemicals.com The specific geometry and functionality of the building blocks, such as this compound, are crucial in determining the final properties of the COF.

Reticular chemistry is the underlying principle for the synthesis of COFs, focusing on the linking of molecular building blocks into predetermined periodic structures. berkeley.edursc.orgnih.gov This approach allows for the precise control over the topology and functionality of the resulting framework. rsc.orgnih.gov In the context of this compound, its trifunctional nature (two aldehydes and one boronic acid) allows for its use as a versatile node in the construction of COFs.

The boronic acid moiety can undergo self-condensation to form boroxine (B1236090) rings or condensation with diols (catechols) to form boronate esters, both of which are common linkages in COF chemistry. rsc.org The aldehyde groups, in turn, can react with amines to form stable imine bonds, another widely used linkage in COF synthesis. tcichemicals.com The reversibility of these condensation reactions is a key aspect of reticular chemistry, as it allows for "error-checking" and self-healing during the crystallization process, leading to highly ordered frameworks. chemscene.com

The general strategies for COF synthesis involving boronic acids often utilize solvothermal methods, where the reactants are heated in a high-boiling point solvent to facilitate the reversible bond formation and crystallization. mdpi.com

Furthermore, the steric hindrance introduced by the 2-propoxy group can play a crucial role in controlling the topology of the resulting COF. chemrxiv.org By carefully selecting co-monomers with appropriate lengths and geometries, it is possible to direct the synthesis towards a specific topology over others. researchgate.net For instance, the bulkiness of the propoxy group might influence the stacking of 2D layers or the interpenetration of three-dimensional (3D) networks. This steric control is a powerful tool for designing COFs with desired pore sizes and shapes. chemrxiv.org

The presence of three reactive sites on this compound allows for multi-point linkage within a polymeric network. This trifunctionality is essential for creating robust and extended 2D or 3D frameworks. In a typical reaction, the boronic acid could first form a boroxine ring with two other molecules, creating a larger, planar trigonal node. Subsequently, the six aldehyde groups on this newly formed node can react with complementary amine linkers to extend the framework in two or three dimensions.

Alternatively, the aldehyde groups could react with amine-containing monomers, while the boronic acid group is used for post-synthetic modification or to introduce specific functionalities. This multi-point attachment ensures the formation of a stable and porous crystalline material. The ability to form multiple covalent bonds from a single molecular unit is a cornerstone of COF design and is exemplified by the structure of this compound.

Pore surface engineering is a critical aspect of COF design, as it allows for the tailoring of the chemical environment within the pores to achieve specific functions. nih.govresearchgate.net The this compound building block offers several avenues for pore engineering. The propoxy group, being a non-reactive and relatively hydrophobic moiety, will decorate the pore walls of the resulting COF. This can influence the adsorption properties of the material, making it more favorable for the uptake of non-polar guest molecules.

Moreover, the boronic acid and aldehyde functionalities can be utilized for post-synthetic modification. nih.gov For instance, unreacted boronic acid groups within the pores can be used to anchor other molecules, such as catalysts or fluorescent dyes. Similarly, the imine linkages formed from the aldehyde groups can be chemically modified. This ability to precisely control the chemical makeup of the pore surface is essential for applications in gas storage, separation, and catalysis. nih.govresearchgate.net

Table 1: Functional Groups of this compound and Their Roles in COF Synthesis

| Functional Group | Position | Role in COF Synthesis | Potential for Pore Engineering |

|---|---|---|---|

| Boronic Acid | 1 | Formation of boroxine or boronate ester linkages | Post-synthetic modification, introduction of Lewis acidic sites |

| Aldehyde | 3 | Formation of imine linkages with amine co-monomers | Post-synthetic modification of imine bonds |

| Aldehyde | 5 | Formation of imine linkages with amine co-monomers | Post-synthetic modification of imine bonds |

| Propoxy | 2 | Steric control of topology, modification of pore hydrophobicity | Tuning of surface properties for selective adsorption |

Supramolecular Assemblies and Architectures Derived from this compound

Beyond the formation of covalently bonded frameworks, this compound can also participate in the formation of ordered structures through non-covalent interactions, a field known as supramolecular chemistry.

The principles of self-assembly govern the spontaneous organization of molecules into well-defined structures. msu.edu Boronic acids are well-known for their ability to form various supramolecular assemblies through hydrogen bonding and other non-covalent interactions. nih.gov The boronic acid group itself can act as both a hydrogen bond donor and acceptor. nih.gov

In the solid state, this compound molecules can self-assemble into intricate networks through hydrogen bonds between the boronic acid hydroxyl groups. The aldehyde and propoxy groups can also participate in weaker interactions, such as dipole-dipole and van der Waals forces, which further direct the packing of the molecules in the crystal lattice.

In solution, the self-assembly behavior can be influenced by the solvent and the presence of other molecules. For example, in the presence of diols, boronic acids can form reversible boronate esters, leading to the formation of macrocycles or polymeric chains. The aldehyde groups can also engage in reversible reactions, such as the formation of hemiacetals with alcohols. This dynamic covalent chemistry allows for the creation of stimuli-responsive supramolecular systems. For instance, block copolymers containing boronic acids have been shown to self-assemble into micelles that can be disrupted by changes in pH or the addition of sugars. rsc.org While specific studies on the self-assembly of this compound are not widely reported, the known chemistry of its functional groups suggests a rich potential for the formation of diverse supramolecular architectures.

Host-Guest Chemistry and Recognition Processes

The boronic acid group is a key functional component in the design of systems for molecular recognition, primarily due to its ability to form reversible covalent bonds with diols. This interaction is fundamental to its application in host-guest chemistry. The strategic placement of the propoxy group adjacent to the boronic acid can influence the binding affinity and selectivity of the molecule through steric and electronic effects.

Research into related functionalized phenylboronic acids has demonstrated their efficacy in the selective capture of cis-diol containing compounds, such as carbohydrates and glycoproteins. While specific studies on the host-guest chemistry of this compound are not extensively documented in publicly available literature, the foundational principles of boronic acid-diol interactions suggest its potential in creating sophisticated sensors and separation materials. The aldehyde functionalities provide additional sites for immobilization or further chemical modification, enabling the integration of this recognition motif into larger supramolecular structures or onto solid supports.

Table 1: Potential Host-Guest Interactions of this compound

| Guest Molecule Type | Interaction Principle | Potential Application |

| Carbohydrates (e.g., glucose) | Reversible boronate ester formation with cis-diols | Glucose sensing, bioseparation |

| Glycoproteins | Specific binding to glycan moieties | Disease diagnostics, proteomic research |

| Nucleosides (e.g., adenosine) | Recognition of the ribose cis-diol unit | Drug delivery, nucleic acid sensing |

Catalytic Applications of Materials Incorporating this compound Moieties

The dual aldehyde and boronic acid functionalities of this compound make it a prime candidate for incorporation into catalytic materials, particularly in the burgeoning field of Covalent Organic Frameworks (COFs).

Heterogeneous Catalysis (e.g., Photocatalysis in COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and high surface areas, making them excellent platforms for heterogeneous catalysis. The aldehyde and boronic acid groups of this compound can be utilized in polycondensation reactions to form robust, porous frameworks.

Specifically, the boronic acid can undergo self-condensation to form boroxine rings, or react with polyol linkers to create boronate ester-linked COFs. Simultaneously, the aldehyde groups can react with amine-containing linkers to form imine-based COFs. This versatility allows for the precise design of the COF's pore environment and electronic properties.

While direct photocatalytic studies on COFs derived specifically from this compound are limited, the broader class of boronic acid and aldehyde-containing COFs has shown significant promise in photocatalysis. These materials can be designed to absorb light and generate electron-hole pairs, which then drive various chemical reactions. The incorporation of specific functional groups, such as the propoxy group in the title compound, can modulate the electronic band structure of the resulting COF, potentially enhancing its photocatalytic efficiency for applications like CO₂ reduction or organic pollutant degradation.

Applications in Organic Transformations

The functional groups of this compound also lend themselves to applications in more traditional organic transformations. The boronic acid moiety can participate in Suzuki-Miyaura cross-coupling reactions, a powerful tool for carbon-carbon bond formation. The aldehyde groups can be involved in a variety of reactions, including Wittig reactions, aldol (B89426) condensations, and reductive aminations, providing pathways to a wide array of complex organic molecules.

The presence of multiple reactive sites on a single building block allows for the streamlined synthesis of multifunctional molecules. For instance, one aldehyde could be used to anchor the molecule to a solid support for heterogeneous catalysis, while the other aldehyde and the boronic acid group remain available for further synthetic manipulations.

Table 2: Summary of Functional Group Reactivity and Applications

| Functional Group | Reaction Type | Potential Application |

| Boronic Acid | Suzuki-Miyaura Coupling | Synthesis of biaryls and complex organics |

| Aldehyde | Imine Condensation | Formation of COFs, synthesis of Schiff bases |

| Aldehyde | Wittig Reaction | Alkene synthesis |

| Aldehyde | Reductive Amination | Amine synthesis |

Advanced Characterization and Analytical Methodologies for 3,5 Diformyl 2 Propoxyphenyl Boronic Acid and Its Derived Systems

Spectroscopic Characterization Techniques for Molecular and Macromolecular Structures

Spectroscopic methods are fundamental for confirming the chemical structure of the monomer, (3,5-Diformyl-2-propoxyphenyl)boronic acid, and for verifying the successful formation of covalent linkages in its derived macromolecular systems like COFs.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating molecular structure. For the monomer, ¹H NMR would provide information on the chemical environment of the hydrogen atoms, with expected signals for the formyl protons, aromatic protons, and the propoxy group protons. ¹³C NMR would similarly identify the different carbon environments. For a COF derived from this linker, solid-state NMR (ssNMR) would be crucial. ¹¹B ssNMR is particularly informative for boronic acid-derived materials, as the chemical shift and line shape can distinguish between the trigonal planar geometry of the boronic acid starting material and the tetrahedral geometry of the boronate ester or boroxine (B1236090) linkages formed within the COF. berkeley.edu

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify functional groups. For this compound, the FT-IR spectrum would show characteristic vibrational bands for the O-H stretch of the boronic acid, the C=O stretch of the aldehyde groups, and C-O stretches of the propoxy group. In the corresponding COF, the disappearance or significant attenuation of the O-H stretching band of the boronic acid and the appearance of new bands corresponding to B-O bonds within the boronate ester or boroxine rings would indicate successful polymerization. berkeley.edu

| Spectroscopic Technique | Information Obtained for Monomer | Information Obtained for Derived COF |

| ¹H and ¹³C NMR | Elucidation of the molecular structure, chemical shifts of protons and carbons. | Solid-state NMR confirms the local bonding environment and structural integrity. |

| ¹¹B NMR | Not typically used for the monomer. | Solid-state ¹¹B NMR confirms the formation of boronate ester or boroxine linkages. berkeley.edu |

| FT-IR | Identification of functional groups (O-H, C=O, C-O). | Confirmation of polymerization through the appearance of B-O bands and disappearance of O-H bands. berkeley.edu |

Solid-State Structural Elucidation of Covalent Organic Frameworks

The defining characteristic of COFs is their crystallinity. Solid-state structural elucidation techniques are therefore essential to confirm the formation of a well-ordered framework.

Powder X-ray Diffraction (PXRD) is the primary technique used to determine the crystallinity and long-range order of COFs. berkeley.edu A crystalline COF will produce a diffraction pattern with distinct Bragg peaks. The positions of these peaks are related to the dimensions of the unit cell of the crystal lattice. By comparing the experimental PXRD pattern with simulated patterns generated from theoretically predicted crystal structures (e.g., with eclipsed or staggered stacking of the 2D layers), the most likely crystal structure can be determined. berkeley.edu Pawley or Rietveld refinement of the experimental data can be used to obtain precise lattice parameters.

| PXRD Analysis Parameter | Description |

| Peak Positions (2θ) | Indicate the unit cell dimensions and symmetry. |

| Peak Intensity | Relates to the arrangement of atoms within the unit cell. |

| Peak Broadening | Can provide information about crystallite size and strain. |

Microscopic and Morphological Analysis

Microscopy techniques are employed to visualize the morphology and particle size of the synthesized materials, providing a direct view of their form and texture.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of the material. For a COF synthesized from this compound, SEM would reveal the shape and size of the crystallites, which can range from irregular agglomerates to well-defined shapes. nih.govmdpi.com This technique is also useful for assessing the phase purity of the bulk sample. berkeley.edu

Transmission Electron Microscopy (TEM) offers higher magnification than SEM and can be used to observe the internal structure of the material. For COFs, TEM can sometimes resolve the porous channels and provide evidence of the ordered crystalline lattice, complementing the information obtained from PXRD.

| Microscopy Technique | Information Obtained |

| Scanning Electron Microscopy (SEM) | Particle morphology, size, and aggregation state. berkeley.edunih.govmdpi.com |

| Transmission Electron Microscopy (TEM) | Internal structure, lattice fringes, and pore arrangement. |

Porosity and Surface Area Determination in Porous Materials

A key feature of COFs is their permanent porosity. Gas sorption analysis is the standard method for quantifying the surface area and pore characteristics of these materials.

Nitrogen or Argon Adsorption-Desorption Isotherms are measured at low temperatures (typically 77 K for nitrogen and 87 K for argon). The shape of the isotherm provides qualitative information about the porous nature of the material. For microporous materials like many COFs, a steep uptake at low relative pressures (Type I isotherm) is expected. The Brunauer-Emmett-Teller (BET) method is commonly used to calculate the specific surface area from the isotherm data. Pore size distribution and pore volume can be determined using methods such as nonlocal density functional theory (NLDFT) or quenched solid density functional theory (QSDFT).

| Porosity Parameter | Method of Determination | Significance |

| BET Surface Area (m²/g) | Nitrogen or argon adsorption isotherm analysis. | Quantifies the total accessible surface area of the material. |

| Pore Volume (cm³/g) | Calculated from the amount of gas adsorbed at saturation. | Represents the total volume of the pores. |

| Pore Size Distribution | Derived from the isotherm using theoretical models (e.g., NLDFT, QSDFT). | Describes the range and prevalence of different pore sizes. |

Computational and Theoretical Investigations of 3,5 Diformyl 2 Propoxyphenyl Boronic Acid Systems

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies, which apply the principles of quantum mechanics to chemical systems, are essential for understanding the electronic structure and inherent reactivity of a molecule. Such studies on boronic acid derivatives typically involve calculations of molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity and electronic properties. Furthermore, analysis of the electrostatic potential and charge distribution provides insights into intermolecular interactions. While general studies on other boronic acids exist, specific data on the electronic properties of (3,5-Diformyl-2-propoxyphenyl)boronic acid is not present in the current body of scientific literature.

Molecular Dynamics Simulations for Understanding Self-Assembly and Dynamics

Molecular dynamics (MD) simulations provide a window into the time-evolved behavior of molecular systems, offering insights into complex processes like self-assembly and conformational dynamics. For boronic acids, MD simulations are particularly valuable for understanding their role in the formation of covalent organic frameworks (COFs) and other supramolecular structures. These simulations can elucidate the non-covalent interactions that govern the assembly process and the dynamic behavior of the resulting architectures. Despite the potential for such studies, there are no published MD simulations specifically focused on systems containing this compound.

Theoretical Prediction of Material Properties Derived from this compound Building Blocks

The functional groups present in this compound—the boronic acid, diformyl, and propoxy moieties—suggest its potential as a versatile building block for advanced materials. Theoretical predictions can be employed to estimate the properties of hypothetical materials constructed from this molecule, including their electronic band structure, optical absorption spectra, and mechanical strength. Such predictive studies are crucial for guiding the synthesis of new materials with desired functionalities. However, the scientific literature currently lacks theoretical predictions of material properties derived specifically from this boronic acid derivative.

Computational Design and Screening of Novel Architectures

Computational design and high-throughput screening are powerful tools for the discovery of new materials with tailored properties. By systematically modifying the structure of a building block like this compound and evaluating the properties of the resulting virtual structures, researchers can identify promising candidates for synthesis. This in-silico approach accelerates the materials discovery process. The absence of foundational computational data for the parent molecule, however, means that such design and screening studies have not yet been reported.

Future Research Directions and Outlook in 3,5 Diformyl 2 Propoxyphenyl Boronic Acid Chemistry

Synergistic Integration with Other Functional Materials

A primary avenue of future research lies in the synergistic integration of (3,5-Diformyl-2-propoxyphenyl)boronic acid with other functional materials to create hybrid systems with enhanced or novel properties. The inherent functionalities of this molecule—the reactive diformyl groups and the diol-binding boronic acid moiety—make it an exceptional candidate for creating multifunctional composites.

Future investigations will likely focus on its incorporation into various matrices. For instance, creating composite materials with conductive polymers or nanoparticles could lead to the development of advanced sensor arrays. The boronic acid group can act as a recognition site for specific analytes like sugars or glycoproteins, while the conductive component translates this binding event into a measurable electrical signal. The propoxy group, through its steric and electronic influence, could modulate the binding affinity and selectivity of the boronic acid, a hypothesis that warrants systematic investigation.

Furthermore, the integration of this compound into hydrogel networks is a promising direction. The dynamic covalent bonds formed by the formyl groups (e.g., imine linkages) and the boronic acid (boronate esters) can impart self-healing and stimuli-responsive properties to the hydrogels. Research could explore the use of these hydrogels in targeted drug delivery, where changes in pH or the presence of specific biomolecules trigger the release of an encapsulated therapeutic agent. ossila.com

Table 1: Illustrative Examples of Potential Synergistic Material Combinations

| Functional Material | Potential Synergistic Application | Role of this compound |

| Graphene Oxide | Enhanced mechanical strength and conductivity in COFs | Linker for COF formation with tailored pore environment |

| Gold Nanoparticles | Colorimetric biosensors | Analyte recognition and signal transduction |

| Conductive Polymers | Chemiresistive sensors | Selective analyte binding and modulation of conductivity |

| Biocompatible Hydrogels | Stimuli-responsive drug delivery systems | Cross-linker and trigger for payload release |

This table presents hypothetical combinations for future research, as specific experimental data for this compound in these applications is not yet available.

Development of Novel Synthetic Pathways

While general methods for the synthesis of substituted phenylboronic acids are well-established, the development of novel, efficient, and scalable synthetic pathways for this compound is crucial for its widespread application. mdpi.com Current approaches often involve multi-step sequences that can be low-yielding and require stringent reaction conditions.

Future research in this area should target the development of more streamlined and atom-economical synthetic routes. This could involve the exploration of direct C-H borylation techniques, which would circumvent the need for pre-functionalized starting materials. Additionally, optimizing the introduction of the propoxy and diformyl groups to maximize yield and minimize side reactions will be a key focus. The development of one-pot synthesis procedures would significantly enhance the accessibility of this compound for materials science research.

Moreover, the synthesis of derivatives of this compound with varied alkoxy chains (e.g., ethoxy, butoxy) would allow for a systematic study of how the steric and electronic properties of the alkoxy group influence the final material's characteristics. This would provide a valuable dataset for the rational design of functional materials with tailored properties.

Exploration of Advanced Applications in Niche Fields of Materials Science

The unique molecular architecture of this compound opens up possibilities for its application in several niche but high-impact areas of materials science. Its potential as a versatile building block for Covalent Organic Frameworks (COFs) is particularly noteworthy. ossila.com

The diformyl functionality allows for the formation of robust imine-linked COFs, while the boronic acid group can be utilized for post-synthetic modification or as a catalytic site. The 2-propoxy group is anticipated to influence the stacking behavior of the 2D COF layers, potentially leading to materials with altered porosity, surface area, and guest-binding properties. Future research should focus on synthesizing and characterizing COFs derived from this linker and evaluating their performance in applications such as gas storage and separation, catalysis, and sensing.

Another promising area is the development of advanced optical materials. The extended π-conjugation in polymers and frameworks derived from this compound could lead to interesting photophysical properties. Research into its use in fluorescent sensors, where analyte binding to the boronic acid moiety modulates the fluorescence output, is a compelling direction. The propoxy group could be leveraged to tune the emission wavelength and quantum yield of such materials.

Table 2: Prospective Niche Applications and Key Research Questions

| Niche Application Area | Key Research Question | Potential Impact |

| Covalent Organic Frameworks (COFs) | How does the 2-propoxy group influence the porosity and catalytic activity of the resulting COF? | Development of highly selective catalysts and gas separation membranes. |

| Chemiresistive Sensors | Can the boronic acid moiety be used for the selective detection of biologically relevant diols? | Creation of novel diagnostic tools for diseases like diabetes. |

| Self-Healing Polymers | What is the efficiency of self-healing in polymers cross-linked with this molecule? | Advancements in durable and resilient materials for various industries. |

| Fluorescent Materials | How does the substitution pattern affect the photoluminescent properties of derived materials? | Design of highly sensitive and selective optical sensors. |

This table outlines potential research avenues, as dedicated studies on this compound in these fields are yet to be published.

Challenges and Opportunities in Scaling Up and Industrial Relevance

For this compound to transition from a laboratory curiosity to a commercially viable material, several challenges related to its scale-up and industrial relevance must be addressed. The primary challenge lies in developing a cost-effective and environmentally benign synthesis process that can be implemented on an industrial scale. This will require moving away from expensive reagents and stoichiometric processes towards catalytic and continuous-flow manufacturing methods.

Another challenge is the purification of the final compound to the high degree required for many materials science applications, particularly in electronics and photonics. The development of efficient and scalable purification techniques will be critical.

Despite these challenges, the opportunities are significant. The potential for this compound to be a key building block in high-performance materials for a range of industries, from healthcare to electronics, provides a strong impetus for overcoming the hurdles of industrial-scale production. Collaboration between academic research groups and industrial partners will be essential to translate the promising properties of this molecule into real-world applications. The availability of this compound from chemical suppliers suggests a growing interest and potential for its broader use. globalchemmall.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.